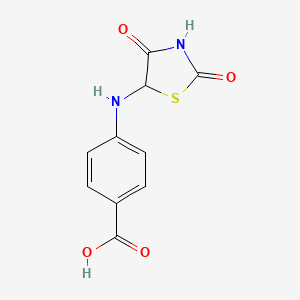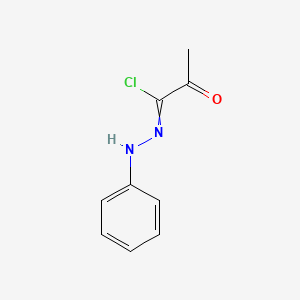
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE
Overview
Description
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.638 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE can be synthesized through the reaction of hydrazonoyl halides with various substrates. One common method involves the reaction of this compound with benzaldehyde in glacial acetic acid containing drops of concentrated sulfuric acid. The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for use in various chemical reactions and studies.
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with various nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Cycloaddition Reagents: Triethylamine is often used to facilitate cycloaddition reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Heterocyclic Compounds: Cycloaddition reactions yield heterocyclic compounds such as triazoles and pyrimidines.
Scientific Research Applications
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of compounds with potential anticancer activity.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The compound’s molecular structure allows it to form stable intermediates, which then undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
N,2-diphenyldiazenecarbohydrazonoyl chloride: Similar in structure and reactivity.
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride: Another related compound with similar applications.
Uniqueness
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is unique due to its specific reactivity and the types of heterocyclic compounds it can form. Its ability to participate in both substitution and cycloaddition reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-oxo-N-phenylpropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3 |
InChI Key |
PYMVUVGFFYXCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
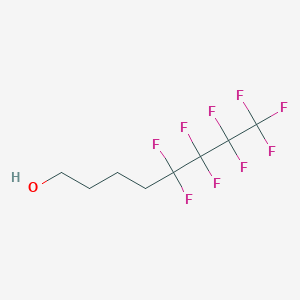
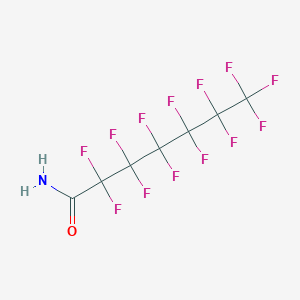

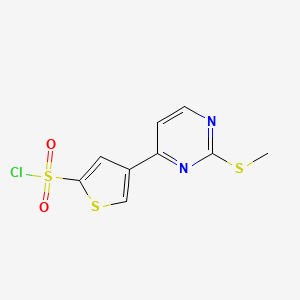

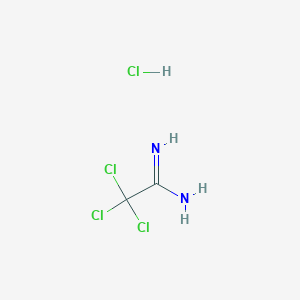
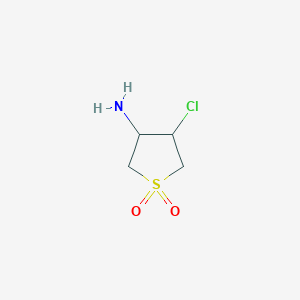


![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
